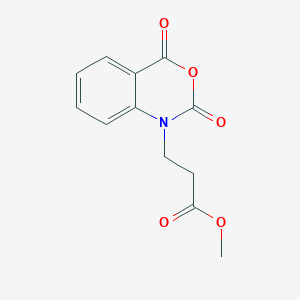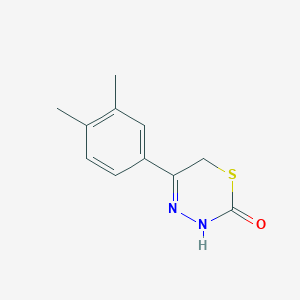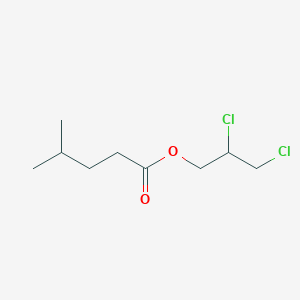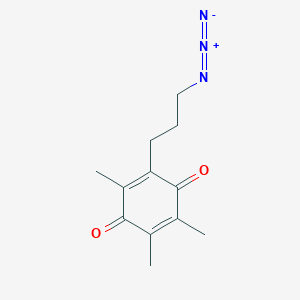
2-(3-Azidopropyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Azidopropyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione is a compound of interest in various fields of scientific research. This compound features a unique structure with an azide group attached to a propyl chain, which is further connected to a trimethyl-substituted cyclohexadiene-dione core. The presence of the azide group makes this compound particularly useful in click chemistry and other synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azidopropyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione typically involves the introduction of the azide group through a nucleophilic substitution reaction. One common method is to start with a 3-chloropropyl derivative, which undergoes substitution with sodium azide to form the azidopropyl intermediate. This intermediate is then reacted with a trimethylcyclohexadiene-dione precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Azidopropyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione undergoes several types of chemical reactions, including:
Click Chemistry: The azide group readily participates in click reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Oxidation and Reduction: The cyclohexadiene-dione core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the Huisgen cycloaddition reaction.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Triazoles: Formed through click chemistry reactions.
Oxidized or Reduced Cyclohexadiene-Dione Derivatives: Depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(3-Azidopropyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-Azidopropyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione is primarily based on its ability to participate in click chemistry reactions. The azide group acts as a reactive site that can form stable triazole linkages with alkynes. This reactivity is harnessed in various applications, from molecular synthesis to bioconjugation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azidopropyl Derivatives: Compounds with similar azide-functionalized propyl chains.
Trimethylcyclohexadiene-Dione Derivatives: Compounds with similar cyclohexadiene-dione cores.
Uniqueness
2-(3-Azidopropyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione is unique due to the combination of its azide functionality and the trimethyl-substituted cyclohexadiene-dione core. This combination imparts specific reactivity and properties that are valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
89890-34-6 |
|---|---|
Molekularformel |
C12H15N3O2 |
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
2-(3-azidopropyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H15N3O2/c1-7-8(2)12(17)10(9(3)11(7)16)5-4-6-14-15-13/h4-6H2,1-3H3 |
InChI-Schlüssel |
URHUYJHKXFFTFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CCCN=[N+]=[N-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


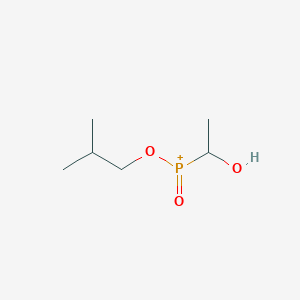

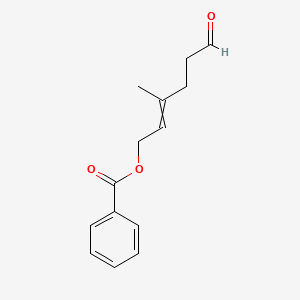
silane](/img/structure/B14387275.png)


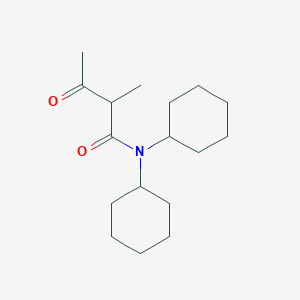
![4,5,6,7-Tetrachloro-2-[(furan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14387290.png)
